4-(Pyridin-3-ylmethyl)piperidin-4-ol CAS number 1021205-21-9
4-(Pyridin-3-ylmethyl)piperidin-4-ol CAS number 1021205-21-9
Technical Monograph: 4-(Pyridin-3-ylmethyl)piperidin-4-ol A Versatile sp³-Rich Scaffold for Medicinal Chemistry
Part 1: Chemical Identity & Structural Significance[1][2]
4-(Pyridin-3-ylmethyl)piperidin-4-ol (CAS 1021205-21-9) represents a "privileged structure" in modern drug discovery. It combines a saturated, sp³-rich piperidine ring with an aromatic pyridine moiety, linked via a methylene bridge at the critical C4 position. This specific topology offers a high degree of three-dimensionality, allowing it to escape the "flatland" of traditional aromatic drug candidates—a key factor in improving solubility and target selectivity.
Core Specifications
| Property | Specification |
| CAS Number | 1021205-21-9 |
| IUPAC Name | 4-(pyridin-3-ylmethyl)piperidin-4-ol |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| pKa (Calculated) | ~9.8 (Piperidine NH), ~5.2 (Pyridine N) |
| LogP | ~0.5 (Highly hydrophilic due to dual N and OH) |
Structural Pharmacophore Analysis
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The "Steering" Hydroxyl: The C4-hydroxyl group is not merely a functional handle; it locks the conformation of the piperidine ring (typically chair) and provides a critical hydrogen bond donor/acceptor vector often required for receptor binding pockets (e.g., GPCRs).
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The Pyridine Anchor: The 3-substituted pyridine acts as a bioisostere for a phenyl ring but with improved water solubility and the ability to engage in
- stacking or hydrogen bonding (via the nitrogen lone pair). -
The Piperidine Vector: The secondary amine allows for rapid diversification (amide coupling, reductive amination), making this molecule an ideal "fragment" for Fragment-Based Drug Discovery (FBDD).
Part 2: Synthesis & Manufacturing (Expert Protocol)
While Grignard reagents are common for 4-substituted piperidines, the synthesis of pyridine derivatives requires specific care due to the potential for self-polymerization of picolyl halides. The most robust, "self-validating" protocol utilizes the lateral lithiation of 3-picoline .
Recommended Synthetic Pathway: Lateral Lithiation
Rationale: This method avoids the handling of unstable picolyl halides and utilizes cost-effective starting materials (3-methylpyridine).
Step-by-Step Protocol:
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Reagent Preparation:
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Substrate A: 3-Methylpyridine (3-Picoline).
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Substrate B: N-Boc-4-piperidone (protecting the amine is critical to prevent quenching the organolithium).
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Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
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Solvent: Anhydrous THF (Tetrahydrofuran), kept strictly under Nitrogen/Argon.
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Generation of the Nucleophile (The Picolyl Anion):
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Cool anhydrous THF to -78°C.
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Add LDA (1.1 equiv).
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Add 3-Methylpyridine (1.0 equiv) dropwise.
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Observation: The solution will turn a deep red/orange, indicating the formation of the resonance-stabilized picolyl anion.
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Stir for 30–60 minutes at -78°C to ensure complete deprotonation.
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Nucleophilic Addition:
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Dissolve N-Boc-4-piperidone (0.9 equiv) in minimal anhydrous THF.
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Add this solution slowly to the picolyl anion mixture at -78°C.
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Critical Control: Maintain temperature below -60°C to prevent side reactions (e.g., nucleophilic attack on the pyridine ring itself).
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Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Quenching & Deprotection:
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Quench with saturated NH₄Cl solution.
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Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM to remove the Boc group.
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Neutralization: Carefully basify with NaOH to pH 10 to liberate the free base (the target compound).
-
-
Purification:
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The free base is highly polar. Purification often requires reverse-phase chromatography (C18) or recrystallization from Isopropanol/Hexane.
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Figure 1: Lateral lithiation strategy for the synthesis of CAS 1021205-21-9.
Part 3: Applications in Drug Discovery
This scaffold is not a drug in itself but a high-value intermediate . Its applications span several therapeutic areas due to its ability to modulate key signaling pathways.
Kinase Inhibition (JAK/STAT Pathway)
The 4-substituted piperidine motif is structurally homologous to the core of Tofacitinib and other Janus Kinase (JAK) inhibitors.
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Mechanism: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the piperidine nitrogen (when derivatized) projects into the solvent-exposed region or hydrophobic back-pocket.
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Utility: Synthesis of "Type I" or "Type II" kinase inhibitors where the 4-OH group mimics the transition state of ATP hydrolysis or stabilizes the inhibitor-enzyme complex.
GPCR Antagonists (Neurokinin & Histamine)
The "4-aryl-4-hydroxypiperidine" class is legendary in GPCR medicinal chemistry (e.g., Haloperidol, Loperamide).
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Differentiation: Replacing the phenyl ring with a pyridine-3-ylmethyl group alters the metabolic stability (reducing CYP450 oxidation at the para-position) and lowers logP (reducing CNS side effects if peripheral restriction is desired).
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Target: Neurokinin-1 (NK1) receptors (pain/emesis) and Histamine H1/H4 receptors.
Epigenetic Modulators (LSD1 Inhibitors)
Recent literature highlights 4-substituted piperidines as scaffolds for Lysine Specific Demethylase 1 (LSD1) inhibitors. The pyridine ring can coordinate with the FAD cofactor or interact with the substrate binding tunnel.
Figure 2: Structure-Activity Relationship (SAR) logic and functionalization vectors.
Part 4: Analytical Characterization
To ensure the integrity of this intermediate in a research setting, the following analytical signatures must be verified.
| Method | Expected Signature | Note |
| ¹H NMR (DMSO-d₆) | δ 8.4 (d, Py-H), δ 8.3 (dd, Py-H), δ 7.6 (dt, Py-H), δ 7.3 (dd, Py-H) | Characteristic 3-substituted pyridine pattern. |
| ¹H NMR (Aliphatic) | δ 2.7 (s, 2H, -CH₂-Py), δ 2.8-3.0 (m, Piperidine ring) | The methylene bridge singlet is diagnostic. |
| LC-MS (ESI+) | [M+H]⁺ = 193.13 m/z | Strong parent ion peak expected. |
| HPLC | Retention time < 2.0 min (C18, Water/ACN gradient) | Elutes early due to high polarity. |
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Hygroscopic. Store under inert atmosphere (Argon) at 2–8°C.
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Reactivity: The secondary amine is nucleophilic; avoid inadvertent exposure to electrophiles (acid chlorides, isocyanates) unless intended. The pyridine ring is basic; incompatible with strong acids (forms salts).
References
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PubChem. Compound Summary for CID 68801158: 4-(Pyridin-3-ylmethyl)piperidin-4-ol.[4] National Library of Medicine (US). [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[5] Journal of Medicinal Chemistry. [Link]
- Petrukhin, K., et al. (2016). Substituted 4-phenylpiperidines, their preparation and use. U.S. Patent No. 9,434,727. Washington, DC: U.S.
Sources
- 1. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. 4-(Pyridin-3-ylmethyl)piperidin-4-ol | C11H16N2O | CID 68801158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
